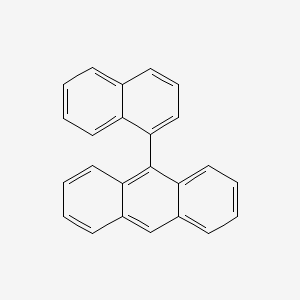

9-(Naphthalen-1-yl)anthracene

Overview

Description

9-(Naphthalen-1-yl)anthracene is a chemical compound with the molecular formula C24H16 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH), where a naphthalene group is attached to the 9th carbon of the anthracene backbone .

Synthesis Analysis

The synthesis of this compound and its derivatives often involves the Suzuki/Sonogashira cross-coupling reactions . This method allows for the introduction of diverse aromatic groups to the anthracene core, leading to a variety of derivatives with different properties .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a naphthalene group attached to the 9th carbon of the anthracene backbone . The packing structures of these compounds are influenced by the terminal substitutions .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a host material in organic light-emitting diodes (OLEDs) . The compound exhibits both fluorescent and phosphorescent light emission .Physical and Chemical Properties Analysis

This compound exhibits high thermal stability with decomposition temperatures (Td) ranging from 221 to 484 °C . It also shows blue emission with a high quantum yield (Φf = 0.20—0.75) . The compound’s physical and chemical properties are strongly affected by different substituents .Scientific Research Applications

Polycyclic Aromatic Hydrocarbons (PAHs) in Environmental Studies

Research has extensively studied the occurrence and risk levels of PAHs, including compounds related to naphthalene and anthracene, in various environments. A comprehensive review on PAHs in Chinese lakes indicates significant pollution levels, with specific focus on naphthalene derivatives, revealing their ecological impact and the need for pollution control measures (Yuan Meng et al., 2019). This study highlights the relevance of studying naphthalene and anthracene derivatives in understanding environmental pollution.

Biological Activities of Metal Complexes with Aromatic Hydrazones

The exploration of metal complexes bearing polycyclic aromatic hydrazones, including naphthalene and anthracene derivatives, shows promising antibacterial and anticancer activities. Such research underpins the potential of these compounds in the development of new metal-based drugs (Ruixue Liu et al., 2022). The study emphasizes the importance of structural design and bioactivity exploration in medicinal chemistry, suggesting a promising avenue for future drug development involving naphthalene and anthracene derivatives.

Anthracene Derivatives in Material Science

Anthracene derivatives play a crucial role in the field of material science, especially in the development of organic photochemistry, thermochromic and photochromic chemistry, and organic light-emitting devices. A review on anthracene and its derivatives outlines their applications across various fields, demonstrating their utility in optical, electronic, and magnetic switches, as well as their potential in DNA cleavage probing within biological systems (Somashekar Mn and Chetana Pr, 2016). This research underscores the versatility and significance of anthracene derivatives in advancing material science and medicinal applications.

Mechanism of Action

Target of Action

The primary target of the compound 9-(Naphthalen-1-yl)anthracene is the emissive layer of organic light-emitting diodes (OLEDs) devices . It serves as a host material in this layer .

Mode of Action

This compound interacts with its target by being used as a host material in the emissive layer of OLEDs . When doped with appropriate metals such as iridium or platinum, it can also function as a phosphorescent emitter in OLEDs .

Biochemical Pathways

The compound this compound affects the light-emitting pathway in OLEDs . It contributes to the generation of deep-blue emission, which is a downstream effect of its interaction with the emissive layer .

Pharmacokinetics

Its solubility in chloroform and dichloromethane suggests that it may have good bioavailability in systems where these solvents are present.

Result of Action

The molecular effect of this compound’s action is the generation of deep-blue emission in OLEDs

Action Environment

Environmental factors such as temperature and the presence of certain solvents can influence the action, efficacy, and stability of this compound. For instance, it has been shown to have good stability and exhibits a broad absorption spectrum . Its solubility in chloroform and dichloromethane also suggests that these solvents can enhance its action in the appropriate environments.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

9-naphthalen-1-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16/c1-4-12-20-17(8-1)11-7-15-23(20)24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPNZWHZIYLWEDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594295 | |

| Record name | 9-(Naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7424-70-6 | |

| Record name | 9-(Naphthalen-1-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[Diethoxy(methyl)silyl]methyl}cyclohexanamine](/img/structure/B1591808.png)

![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)

![Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1591814.png)